molecular formula C9H11NS B170458 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine CAS No. 153953-26-5

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Cat. No.: B170458
CAS No.: 153953-26-5
M. Wt: 165.26 g/mol
InChI Key: RWIXAXMOFJECFX-UHFFFAOYSA-N
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Description

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities. The presence of the benzothiazine core makes it a valuable precursor in the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazine derivatives. These products can exhibit different biological activities and can be further utilized in medicinal chemistry .

Scientific Research Applications

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.

    Medicine: It is investigated for its potential use as an anti-inflammatory, analgesic, and neuroprotective agent.

    Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of neuroprotection, the compound may interact with neurotransmitter receptors or modulate oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,4-benzothiazine: Lacks the methyl group at the 7-position, which may affect its biological activity.

    7-Methyl-2H-1,4-benzothiazine: Does not have the dihydro structure, which can influence its reactivity and stability.

Uniqueness

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine is unique due to the presence of both the dihydro structure and the methyl group at the 7-position. These structural features can enhance its biological activity and make it a valuable compound for further research and development .

Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIXAXMOFJECFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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